molecular formula C12H13N3O B13822241 N-(3-Ethyl-2-quinoxalinyl)acetamide

N-(3-Ethyl-2-quinoxalinyl)acetamide

Cat. No.: B13822241
M. Wt: 215.25 g/mol
InChI Key: ZKHVNAZGCDQGAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethyl-2-quinoxalinyl)acetamide typically involves the reaction of 3-ethylquinoxalin-2-amine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethyl-2-quinoxalinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Ethyl-2-quinoxalinyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(3-Ethyl-2-quinoxalinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

  • N-(3-Ethylquinoxalin-2-yl)acetamide
  • N-(3-Hydroxy-2-quinoxalinyl)acetamide
  • N-(3-Methyl-2-quinoxalinyl)acetamide

Comparison: N-(3-Ethyl-2-quinoxalinyl)acetamide is unique due to its specific ethyl substitution at the 3-position of the quinoxaline ring. This substitution can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-(3-ethylquinoxalin-2-yl)acetamide

InChI

InChI=1S/C12H13N3O/c1-3-9-12(13-8(2)16)15-11-7-5-4-6-10(11)14-9/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

ZKHVNAZGCDQGAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1NC(=O)C

Origin of Product

United States

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